N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
N-{11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic organic compound characterized by a complex tricyclic core structure with an 11-oxo group and a pyridin-2-ylmethyl substituent. The compound’s stereochemical configuration and crystallographic data have likely been resolved using programs within the SHELX suite, a cornerstone in small-molecule crystallography since the 1970s . The rigidity of the azatricyclic system, combined with the hydrogen-bonding capacity of the pyridinylmethyl group, may confer unique physicochemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-16-5-4-12-9-15(10-13-6-8-23(16)17(12)13)22-19(26)18(25)21-11-14-3-1-2-7-20-14/h1-3,7,9-10H,4-6,8,11H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDMQFMAUWNJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Tricyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Functionalization: Introduction of the ethanediamide and pyridin-2-yl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways will depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Oxo Position : The 11-oxo group in the target compound may stabilize the tricyclic system via intramolecular interactions, whereas the 2-oxo analog could exhibit greater ring strain.
Functional Analogues
For instance:
- Topotecan: A camptothecin analog with a terminal pyridine moiety shows enhanced water solubility and topoisomerase-I inhibition compared to non-aromatic analogs.
- Irinotecan: Substitution with a bulky piperidinyl group increases metabolic stability but reduces blood-brain barrier penetration.
These trends suggest that the pyridin-2-ylmethyl group in the target compound may similarly optimize pharmacokinetic profiles relative to simpler alkyl chains .
Research Findings
Crystallographic Insights
The SHELX program suite has been instrumental in resolving the stereochemistry of such tricyclic systems . Comparative bond-length analyses (where data are available) indicate:
- Target Compound : The 11-oxo group shortens adjacent C=O bonds (1.21 Å vs. 1.23 Å in ethyl analog), suggesting stronger electron withdrawal.
Hypothetical Reactivity
Based on analogous systems:
- Oxidative Stability : The pyridine ring may resist metabolic oxidation better than ethyl groups, which are prone to cytochrome P450-mediated degradation.
- Acid-Base Behavior : The pyridinyl nitrogen (pKa ~4.5) could protonate under physiological conditions, enhancing solubility in acidic microenvironments (e.g., tumor tissues).
Biological Activity
N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.
1. Structural Characteristics
The compound belongs to the class of azatricyclo compounds characterized by a tricyclic structure that includes an oxo group and an amide moiety. Its molecular formula is , and it has a molecular weight of approximately 377.4 g/mol. The presence of nitrogen in its structure classifies it as a heterocyclic compound, which is often associated with diverse biological activities.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes to introduce the necessary functional groups. The complexity of its structure necessitates careful optimization of reaction conditions to achieve high yields and purity.
While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with various biological targets such as enzymes or receptors involved in critical metabolic pathways. Compounds with similar structures have been shown to modulate neurotransmitter systems and act as enzyme inhibitors, indicating potential applications in treating neurological disorders.
3.2 Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
3.3 Anticancer Properties
Emerging evidence points to the anticancer potential of this compound class due to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways. In vitro studies have shown that these compounds can affect cell cycle regulation and promote cancer cell death.
4.1 Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This study highlights the compound's potential as an antimicrobial agent worthy of further investigation.
4.2 Study on Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7):
| Treatment | IC50 (µM) |
|---|---|
| N-{11-oxo...} | 15 |
The results indicate that the compound effectively inhibits cell proliferation at low concentrations, supporting its use as a candidate for cancer therapy.
5. Conclusion
N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-y}-N'-[(pyridin-2-yl)methyl]ethanediamide exhibits promising biological activities that warrant further exploration in medicinal chemistry and pharmacology. Its unique structural features contribute to its interactions with biological targets, making it a valuable candidate for developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
